3-Methylbutyl 2-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 2-methylheptanoate is an organic ester compound with the molecular formula C13H26O2. It is known for its pleasant fruity aroma, which makes it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutyl 2-methylheptanoate can be synthesized through the esterification reaction between 3-methylbutanol and 2-methylheptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous distillation may be employed to purify the ester, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 2-methylheptanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 3-methylbutanol and 2-methylheptanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-Methylbutanol and 2-methylheptanoic acid.
Reduction: 3-Methylbutanol and 2-methylheptanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-Methylbutyl 2-methylheptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in the biosynthesis of natural esters in plants.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mechanism of Action
The mechanism by which 3-methylbutyl 2-methylheptanoate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl acetate: Another ester with a fruity aroma but with a different molecular structure.
2-Methylbutyl 2-methylheptanoate: Similar in structure but with a different alkyl group.
3-Methylbutyl butanoate: Shares the 3-methylbutyl group but has a different acid component.
Uniqueness
3-Methylbutyl 2-methylheptanoate is unique due to its specific combination of 3-methylbutyl and 2-methylheptanoic acid, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its stability and reactivity also make it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
94133-55-8 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
3-methylbutyl 2-methylheptanoate |
InChI |
InChI=1S/C13H26O2/c1-5-6-7-8-12(4)13(14)15-10-9-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
LRFCJZFOGFVMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.